molecular formula C19H14ClN5O2 B2919815 N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 565167-91-1

N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No. B2919815
CAS RN: 565167-91-1
M. Wt: 379.8
InChI Key: PYDJQSLEDXCXKA-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is a compound that falls under the category of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs . This compound has shown excellent antiproliferative activity towards MCF-7, A375, SK-MEL-2, and SK-HEP-1 cells, with low cytotoxicity in C28/I2 cells .


Synthesis Analysis

The synthesis of pyridopyrimidines involves various synthetic protocols . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .


Molecular Structure Analysis

The molecular structure of “N-(3-chlorophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide” is complex, with multiple rings and functional groups. It is a heterocyclic compound that contains a pyridopyrimidine moiety .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The initial condensation proceeds via an addition–elimination mechanism . Further reactions lead to the formation of the final product .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential. Given its antiproliferative activity towards various cell lines , it could be studied further for potential applications in cancer therapy. Additionally, the synthesis process could be optimized for more efficient production .

properties

IUPAC Name

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-13-5-4-6-14(9-13)23-17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDJQSLEDXCXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide

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